tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Physicochemical Properties Drug Design Building Block Selection

tert-Butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate (CAS 2097964-68-4) is a synthetic small-molecule building block (C14H22N4O3, MW 294.35 g/mol) that integrates a Boc-protected piperidine, a 1,2,3-triazole, and a formyl group within a single scaffold. The compound is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and is supplied at purities typically ≥95%.

Molecular Formula C14H22N4O3
Molecular Weight 294.35 g/mol
CAS No. 2097964-68-4
Cat. No. B1479458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
CAS2097964-68-4
Molecular FormulaC14H22N4O3
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CN2C=C(N=N2)C=O
InChIInChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)17-6-4-5-11(7-17)8-18-9-12(10-19)15-16-18/h9-11H,4-8H2,1-3H3
InChIKeyXCWBHASBKFEMCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate (CAS 2097964-68-4): Procurement-Relevant Overview of a Bifunctional Triazole-Piperidine Building Block


tert-Butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate (CAS 2097964-68-4) is a synthetic small-molecule building block (C14H22N4O3, MW 294.35 g/mol) that integrates a Boc-protected piperidine, a 1,2,3-triazole, and a formyl group within a single scaffold [1]. The compound is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and is supplied at purities typically ≥95% . Its three orthogonal reactive handles—a masked secondary amine (Boc), an aldehyde, and a triazole ring—enable sequential functionalization for applications in medicinal chemistry, PROTAC linker design, and bioconjugation [1].

Orthogonal handles Boc, aldehyde, and triazole enable sequential functionalization
Med chem & bioconjugation Supports PROTAC linker design, bioconjugation, and scaffold exploration
CuAAC-compatible Triazole installed via click chemistry; supports modular construction

Why Generic Substitution of Triazole-Piperidine Building Blocks Is Not Straightforward: The Case of CAS 2097964-68-4


In-class compounds such as the 4-substituted analog (CAS 915370-15-9) and the direct 3-substituted analog (CAS 2097996-18-2) share the same core atoms but exhibit quantifiable differences in computed physicochemical properties that directly affect their suitability for specific applications [1]. Critically, the methylene spacer in CAS 2097964-68-4 increases the molecular weight by 14 Da and the calculated logP by 0.2–0.7 units relative to analogs without this linker, altering both membrane permeability and conformational flexibility [1] [2]. These differences mean that generic interchange without experimental validation risks compromising synthetic yields, biological potency, or pharmacokinetic profiles in downstream applications.

Methylene spacer absent
4-Substituted analogs lack the methylene linker, altering lipophilicity and flexibility
Direct 3-substitution gap
Analog without methylene unit shifts computed logP and rotatable bond count
Ring size mismatch
Azetidine analog shows substantially lower lipophilicity; may affect membrane permeability

Quantitative Differentiation Evidence for tert-Butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate (CAS 2097964-68-4)


Physicochemical Differentiation: Methylene Spacer Increases Lipophilicity and Flexibility Versus 4-Substituted Analog

CAS 2097964-68-4 incorporates a methylene (-CH2-) spacer between the piperidine 3-position and the triazole ring, yielding a computed XLogP3-AA of 1.0 compared to 0.8 for the 4-substituted analog CAS 915370-15-9 and the direct 3-substituted analog CAS 2097996-18-2 [1] [2]. The molecular weight is 294.35 g/mol versus 280.32 g/mol for both comparators, and the rotatable bond count is 5 versus 4 [1] [2].

Methylene spacer effect
Head-to-head
ΔXLogP3-AA +0.2; ΔMW +14; Δrotatable bonds +1
May support permeability and flexibility differentiation
Computed properties from PubChem; vs 4-substituted analog
Physicochemical Properties Drug Design Building Block Selection

Positional Isomer Differentiation: 3-Methylene Substitution Alters Physicochemical Profile Relative to Direct 3-Substituted Analog

The direct 3-substituted analog (CAS 2097996-18-2, MW 280.32 g/mol, XLogP3-AA 0.8) lacks the methylene spacer present in CAS 2097964-68-4 (MW 294.35 g/mol, XLogP3-AA 1.0) [1] [2]. This single methylene unit increases both molecular weight and lipophilicity, while adding one rotatable bond (5 vs 4) [1] [2].

Positional isomer
Head-to-head
ΔMW +14; ΔXLogP3-AA +0.2; Δrotatable bonds +1
Supports scaffold-specific selection for target engagement
vs direct 3-substituted analog without spacer
Positional Isomerism Physicochemical Properties Medicinal Chemistry

Ring-Size Differentiation: Piperidine Core Offers Higher Lipophilicity Versus Azetidine Analog

The azetidine analog (CAS 2097964-70-8) has a computed XLogP3-AA of 0.3, which is 0.7 units lower than CAS 2097964-68-4 (XLogP3-AA = 1.0), despite sharing the same methylene-triazole-formyl substitution pattern [1] [2]. The molecular weight difference is 28.05 g/mol (266.30 vs 294.35 g/mol), attributable to the smaller azetidine ring [1] [2].

Ring size impact
Head-to-head
ΔXLogP3-AA +0.7; ΔMW +28
Supports lipophilicity-driven scaffold selection
Piperidine vs azetidine analog; computed properties
Ring-Size Comparison Physicochemical Properties Scaffold Selection

Class-Level Antibacterial Activity: 4-Formyl-1,2,3-Triazole-Piperidine Motif Shows Comparable Potency to Ciprofloxacin Against Resistant S. aureus

A quinolone derivative incorporating a 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine moiety (compound 34.15) exhibited comparable antibacterial activity to ciprofloxacin and vancomycin against quinolone-susceptible and multidrug-resistant Staphylococcus aureus and Staphylococcus epidermidis strains [1]. While direct MIC data for CAS 2097964-68-4 are not available, this finding demonstrates that the 4-formyl-triazole-piperidine pharmacophore can confer potent anti-staphylococcal activity. The 3-methylene substitution in CAS 2097964-68-4 extends the spatial reach of the formyl group, which may further modulate target binding.

Antibacterial scaffold
Class-level inference
4-formyl-triazole-piperidine quinolone analog reported activity comparable to ciprofloxacin
Supports scaffold for antibacterial agent design studies
Direct data for CAS 2097964-68-4 not available; class context
Antibacterial Activity Fluoroquinolone MDR Strains

Recommended Application Scenarios for tert-Butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate (CAS 2097964-68-4)


PROTAC Linker Design Requiring a Conformationally Flexible, Lipophilic Piperidine Scaffold

Quantitative evidence shows that CAS 2097964-68-4 offers an XLogP3-AA of 1.0 and 5 rotatable bonds, compared to 0.8 and 4 rotatable bonds for the 4-substituted analog [Section 3, Evidence 1]. This increased lipophilicity and flexibility are advantageous for designing PROTAC linkers that must span the distance between the target protein and E3 ligase while maintaining favorable physicochemical properties. The Boc group allows late-stage amine deprotection for conjugation, and the formyl group enables reductive amination with amine-functionalized ligands.

Synthesis of Fluoroquinolone-Based Antibacterial Agents Targeting MDR Gram-Positive Pathogens

Class-level evidence demonstrates that a 4-formyl-triazole-piperidine quinolone conjugate exhibits comparable anti-MRSA activity to ciprofloxacin [Section 3, Evidence 4]. Researchers can functionalize CAS 2097964-68-4 at the formyl group to generate a focused library of novel fluoroquinolone analogs, using the piperidine nitrogen (after Boc removal) for attachment to the quinolone core. The 3-methylene spacer may provide a distinct SAR profile compared to previously reported 4-substituted series.

Bioconjugation via Sequential Orthogonal Chemistry: CuAAC Followed by Reductive Amination

The triazole ring in CAS 2097964-68-4 is pre-formed via CuAAC, but the compound can also serve as an alkyne or azide partner in subsequent click reactions if further derivatized. The formyl group provides an orthogonal handle for reductive amination, while the Boc-protected amine remains inert until acidic deprotection [Section 1]. This orthogonal reactivity profile is critical for constructing heterobifunctional probes and antibody-drug conjugates (ADCs) where precise control over conjugation stoichiometry is required.

Medicinal Chemistry Scaffold Exploration Where Increased Lipophilicity is Desired Over Azetidine Analogs

For projects requiring a balance of solubility and membrane permeability, CAS 2097964-68-4 (XLogP3-AA = 1.0) provides a 0.7 log unit advantage over the corresponding azetidine analog (CAS 2097964-70-8, XLogP3-AA = 0.3) [Section 3, Evidence 3]. This difference can be decisive in optimizing CNS exposure or achieving intracellular target engagement. The piperidine ring also offers a larger spatial footprint, which may improve shape complementarity with hydrophobic protein pockets.

Application
Selection Property
Validation Focus
PROTAC linker design
Conformational flexibility and lipophilicity
Linker optimization for target engagement
Fluoroquinolone-based antibacterial agent design
4-formyl-triazole-piperidine scaffold
Antimicrobial screening against MDR Gram-positive strains
Sequential bioconjugation
Orthogonal reactive handles (Boc, aldehyde, triazole)
Conjugation stoichiometry and site control
Medicinal chemistry scaffold exploration
Increased lipophilicity over azetidine analogs
CNS or intracellular target engagement models
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